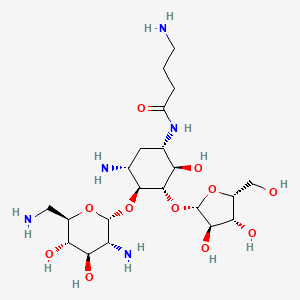
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-1159-5 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Techniques : The derivative of D-Streptamine has been synthesized using modified Konigs-Knorr condensation, showcasing a method to produce complex aminoglycoside structures (Fukami, Sano, & Nakajima, 1975).
- Structural Analysis : Studies have focused on the structural analysis of these compounds using techniques like PMR spectroscopy to determine their configurations (Nishimura & Umezawa, 1982).
Antibiotic Activity
- Antibacterial Properties : Research has shown that certain derivatives exhibit antibacterial activity against various microorganisms, suggesting their potential as antibiotics (Oswald Lockhoff et al., 1983).
Metal Complex Formation
- Complexation with Metals : Investigations into the stability constants of metal complexes with these aminoglycosides have been conducted, indicating their potential in forming stable metal-aminoglycoside complexes (Tiwow, 2014).
Potential in Antibiotic Synthesis
- Synthesis of Novel Antibiotics : Research efforts have been directed towards synthesizing novel antibiotics using derivatives of D-Streptamine, indicating its significance in the development of new antimicrobial agents (Fukami, Ikeda, Kitahara, & Nakajima, 1977).
Chemical Structure Elucidation
- Structure Determination : Studies have been dedicated to determining the chemical structure of various antibiotics containing D-Streptamine derivatives, emphasizing their importance in the field of antibiotic research (Akita, Tsuruoka, Ezaki, & Niida, 1970).
Biochemical and Biological Studies
- Biochemical Relationships : Investigations have been conducted to understand the relationship between the structural features of aminocyclitols, like D-Streptamine derivatives, and their biological activities (Ogawa, Funaki, Iwata, & Suami, 1976).
Drug Synthesis and Modification
- Derivative Synthesis and Evaluation : There has been significant research in synthesizing new derivatives of D-Streptamine and evaluating their microbiological properties and toxicological profiles (Van Schepdael, Busson, Vanderhaeghe, Claes, Verbist, Mingeot-Leclercq, Brasseur, & Tulkens, 1991).
Eigenschaften
CAS-Nummer |
102367-16-8 |
|---|---|
Produktname |
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy- |
Molekularformel |
C21H41N5O11 |
Molekulargewicht |
539.583 |
IUPAC-Name |
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy- |
InChI |
InChI=1S/C21H41N5O11/c22-3-1-2-11(28)26-8-4-7(24)18(36-20-12(25)16(32)14(30)9(5-23)34-20)19(13(8)29)37-21-17(33)15(31)10(6-27)35-21/h7-10,12-21,27,29-33H,1-6,22-25H2,(H,26,28)/t7-,8+,9-,10-,12-,13-,14-,15+,16-,17-,18+,19+,20-,21+/m1/s1 |
InChI-Schlüssel |
CILQDQXYCHSCFU-IIHWURJZSA-N |
SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)CCCN)O)O[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Z-1159-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



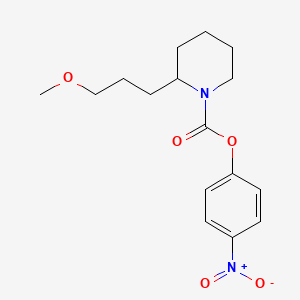
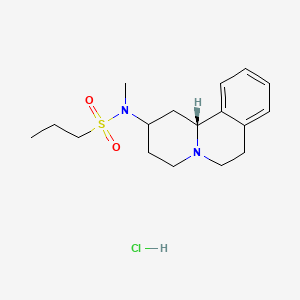
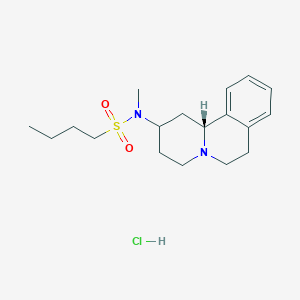
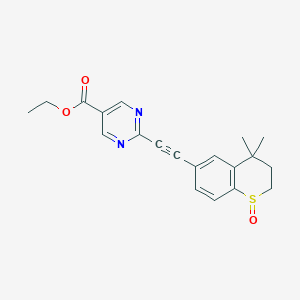

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
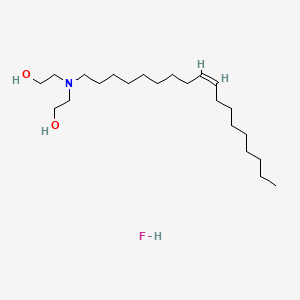
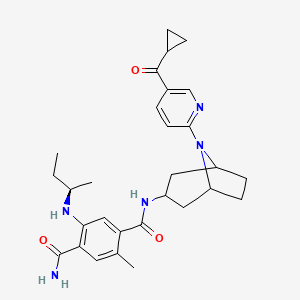
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)
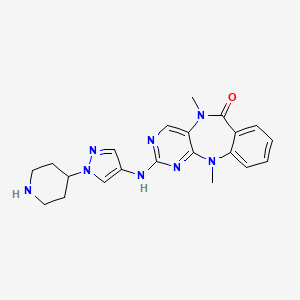
![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)